

# Application Notes and Protocols: Methyl 2-amino-5-bromonicotinate in Pharmaceutical Synthesis

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Methyl 2-amino-5-bromonicotinate*

Cat. No.: *B052524*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Methyl 2-amino-5-bromonicotinate** is a versatile heterocyclic building block of significant interest in pharmaceutical research and development. Its unique structural features, including a pyridine ring substituted with amino, bromo, and methyl ester functionalities, make it an ideal starting material for the synthesis of a wide range of complex molecules with potential therapeutic applications. This intermediate is particularly valuable in the construction of kinase inhibitors, which are a cornerstone of modern targeted therapies for cancer and other diseases. The bromine atom provides a reactive handle for various cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the facile introduction of diverse aryl and heteroaryl moieties. The amino group and the methyl ester offer additional sites for chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity. These application notes provide an overview of the utility of **methyl 2-amino-5-bromonicotinate** in pharmaceutical synthesis, with a focus on its application in the development of inhibitors for key signaling pathways implicated in disease.

## Physicochemical Properties

A summary of the key physicochemical properties of **methyl 2-amino-5-bromonicotinate** is provided in the table below.

| Property          | Value                                                         | Reference           |
|-------------------|---------------------------------------------------------------|---------------------|
| CAS Number        | 50735-34-7                                                    | <a href="#">[1]</a> |
| Molecular Formula | C <sub>7</sub> H <sub>7</sub> BrN <sub>2</sub> O <sub>2</sub> | <a href="#">[1]</a> |
| Molecular Weight  | 231.05 g/mol                                                  | <a href="#">[1]</a> |
| Appearance        | White to yellow solid                                         | <a href="#">[1]</a> |
| Melting Point     | 143-146 °C                                                    | <a href="#">[2]</a> |
| Purity (HPLC)     | ≥ 98%                                                         | <a href="#">[1]</a> |
| Storage           | Store at 0-8 °C                                               | <a href="#">[1]</a> |

## Applications in Pharmaceutical Synthesis

**Methyl 2-amino-5-bromonicotinate** is a key intermediate in the synthesis of various pharmaceutical agents, particularly those targeting neurological disorders, cancer, and inflammatory conditions.[\[1\]](#)[\[3\]](#) Its utility is most pronounced in the synthesis of kinase inhibitors, which modulate the activity of enzymes that play a critical role in cellular signaling pathways.

## Synthesis of Kinase Inhibitors

Kinase inhibitors are a major class of drugs used in oncology and for the treatment of inflammatory diseases. The pyridine core of **methyl 2-amino-5-bromonicotinate** is a common scaffold in many kinase inhibitors. The bromine atom allows for the introduction of various substituents at the 5-position of the pyridine ring via Suzuki-Miyaura cross-coupling reactions, which is a crucial step in the synthesis of many potent and selective kinase inhibitors.

Two important classes of kinases that can be targeted using derivatives of **methyl 2-amino-5-bromonicotinate** are Activin-like Kinase 5 (ALK5) and Cyclin-Dependent Kinases (CDKs).

- ALK5 Inhibitors: ALK5, also known as Transforming Growth Factor-β (TGF-β) type I receptor, is a serine/threonine kinase that plays a pivotal role in the TGF-β signaling pathway.[\[4\]](#) Dysregulation of this pathway is implicated in a variety of diseases, including cancer and fibrosis.[\[4\]](#) Small molecule inhibitors of ALK5 are therefore of significant therapeutic interest.

The general structure of many ALK5 inhibitors features a substituted pyridine or a related heterocyclic core.

- CDK Inhibitors: Cyclin-Dependent Kinases (CDKs) are a family of protein kinases that are essential for the regulation of the cell cycle. Aberrant CDK activity is a hallmark of cancer, making them attractive targets for anticancer drug development. Numerous CDK inhibitors have been developed, with several receiving regulatory approval for the treatment of various cancers. The chemical structures of many CDK inhibitors are based on heterocyclic scaffolds that can be synthesized from intermediates like **methyl 2-amino-5-bromonicotinate**.

## Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathways targeted by pharmaceuticals derived from **methyl 2-amino-5-bromonicotinate**.



[Click to download full resolution via product page](#)

TGF- $\beta$  Signaling Pathway and Inhibition by ALK5 Inhibitors.



[Click to download full resolution via product page](#)

Simplified CDK Signaling Pathway in Cell Cycle Regulation.

## Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of **methyl 2-amino-5-bromonicotinate** and its subsequent use in a representative Suzuki-Miyaura cross-coupling reaction.

### Protocol 1: Synthesis of Methyl 2-amino-5-bromonicotinate

This protocol describes the bromination of methyl 2-aminonicotinate.

Reaction Scheme:

Materials:

- Methyl 2-aminonicotinate
- Bromine (Br<sub>2</sub>)
- Sodium bicarbonate (NaHCO<sub>3</sub>)
- Dichloromethane (DCM)
- Ethyl acetate
- Magnesium sulfate (MgSO<sub>4</sub>)

Procedure:

- To a stirred solution of methyl 2-aminonicotinate (2 g, 13.15 mmol) and sodium bicarbonate (2.2 g, 26.31 mmol) in dichloromethane (30 mL), add a solution of bromine (1.01 mL in 20 mL of DCM) dropwise at 0 °C.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

- Separate the organic layer and extract the aqueous layer with dichloromethane.
- Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
- Purify the crude product by column chromatography on silica gel to yield **methyl 2-amino-5-bromonicotinate**.

Quantitative Data:

| Reactant                         | Molar Eq. | MW ( g/mol ) | Amount  | Yield (%) | Reference |
|----------------------------------|-----------|--------------|---------|-----------|-----------|
| Methyl 2-aminonicotinate         | 1.0       | 152.15       | 2.0 g   | -         |           |
| Bromine                          | ~1.2      | 159.81       | 1.01 mL | -         |           |
| Sodium bicarbonate               | 2.0       | 84.01        | 2.2 g   | -         |           |
| Methyl 2-amino-5-bromonicotinate | -         | 231.05       | -       | ~94%      |           |

## Protocol 2: Suzuki-Miyaura Cross-Coupling of Methyl 2-amino-5-bromonicotinate

This protocol provides a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of **methyl 2-amino-5-bromonicotinate** with an arylboronic acid. This reaction is a key step in the synthesis of various kinase inhibitors.

Reaction Scheme:

Materials:

- **Methyl 2-amino-5-bromonicotinate**
- Arylboronic acid (e.g., Phenylboronic acid)
- Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh<sub>3</sub>)<sub>4</sub>]
- Potassium phosphate (K<sub>3</sub>PO<sub>4</sub>)
- 1,4-Dioxane
- Degassed water
- Ethyl acetate
- Brine
- Anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)

Procedure:

- In a Schlenk flask, combine **methyl 2-amino-5-bromonicotinate** (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).
- Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
- Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) to the flask.
- Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.
- Heat the reaction mixture to 85-95 °C and stir vigorously.
- Monitor the reaction progress by TLC or LC-MS.
- Upon completion, cool the reaction mixture to room temperature.
- Dilute the mixture with ethyl acetate and water.
- Separate the organic layer, and extract the aqueous layer with ethyl acetate.

- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel.

#### Quantitative Data for Analogous Reactions:

The following table summarizes the yields obtained from the Suzuki-Miyaura coupling of a structurally similar substrate, 5-bromo-2-methylpyridin-3-amine, with various arylboronic acids, which can serve as an estimate for the expected yields with **methyl 2-amino-5-bromonicotinate**.

| Arylboronic Acid            | Catalyst                           | Base                           | Solvent                      | Yield (%) | Reference |
|-----------------------------|------------------------------------|--------------------------------|------------------------------|-----------|-----------|
| Phenylboronic acid          | Pd(PPh <sub>3</sub> ) <sub>4</sub> | K <sub>3</sub> PO <sub>4</sub> | 1,4-Dioxane/H <sub>2</sub> O | 85        |           |
| 4-Methylphenyl boronic acid | Pd(PPh <sub>3</sub> ) <sub>4</sub> | K <sub>3</sub> PO <sub>4</sub> | 1,4-Dioxane/H <sub>2</sub> O | 82        |           |
| 4-Methoxyphenylboronic acid | Pd(PPh <sub>3</sub> ) <sub>4</sub> | K <sub>3</sub> PO <sub>4</sub> | 1,4-Dioxane/H <sub>2</sub> O | 88        |           |
| 4-Chlorophenyl boronic acid | Pd(PPh <sub>3</sub> ) <sub>4</sub> | K <sub>3</sub> PO <sub>4</sub> | 1,4-Dioxane/H <sub>2</sub> O | 78        |           |

## Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and application of **methyl 2-amino-5-bromonicotinate** in pharmaceutical synthesis.



[Click to download full resolution via product page](#)

General workflow for the synthesis of pharmaceuticals.

## Conclusion

**Methyl 2-amino-5-bromonicotinate** is a highly valuable and versatile intermediate for the synthesis of complex pharmaceutical compounds. Its utility in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, provides a robust and efficient method for the construction of biaryl and heteroaryl scaffolds that are prevalent in many kinase inhibitors. The protocols and data presented in these application notes offer a comprehensive guide for researchers and scientists in the field of drug discovery and development, facilitating the exploration of novel therapeutic agents targeting a range of diseases.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols: Methyl 2-amino-5-bromonicotinate in Pharmaceutical Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b052524#methyl-2-amino-5-bromonicotinate-as-an-intermediate-in-pharmaceutical-synthesis>]

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)